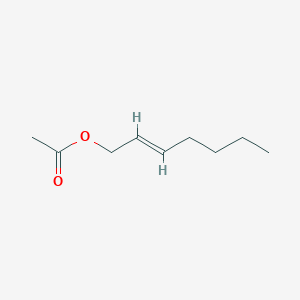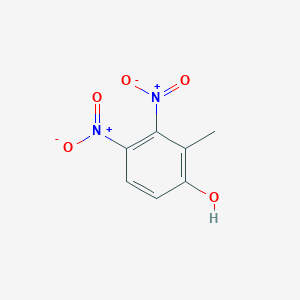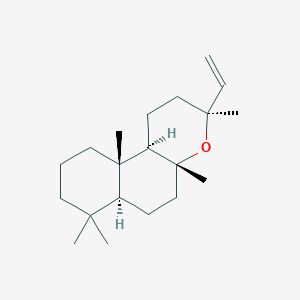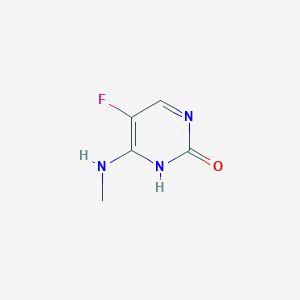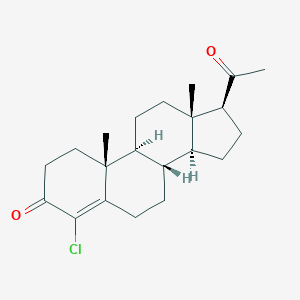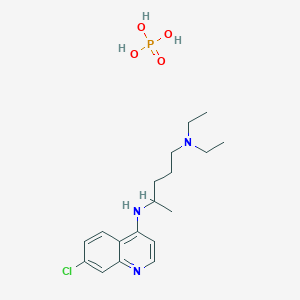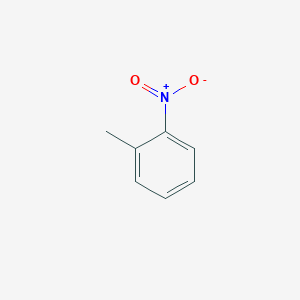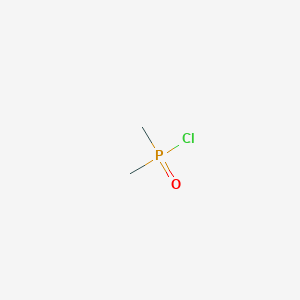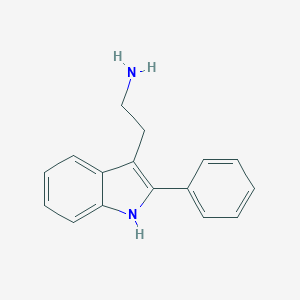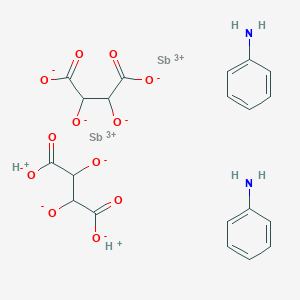
Antimonyl aniline tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimonyl aniline tartrate, also known as Stibamine, is a chemical compound that has been used for centuries in traditional medicine to treat various diseases. It is a white crystalline powder that is soluble in water and has a bitter taste. In recent years, there has been an increasing interest in the scientific community to study the potential applications of antimonyl aniline tartrate in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of antimonyl aniline tartrate in treating leishmaniasis is not fully understood. However, it is believed that the compound inhibits the synthesis of DNA and RNA, which leads to the death of the parasite. Additionally, antimonyl aniline tartrate has been shown to activate the immune system, which helps to fight off the infection.
Biochemische Und Physiologische Effekte
Antimonyl aniline tartrate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. Additionally, antimonyl aniline tartrate has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using antimonyl aniline tartrate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has a range of potential applications, which makes it a versatile tool for researchers. However, there are also some limitations to using antimonyl aniline tartrate in lab experiments. For example, the compound is toxic and must be handled with care. Additionally, the mechanism of action of antimonyl aniline tartrate is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on antimonyl aniline tartrate. One area of interest is in developing new treatments for leishmaniasis that are more effective and have fewer side effects than current treatments. Additionally, researchers are interested in exploring the potential applications of antimonyl aniline tartrate in treating other parasitic diseases. Finally, there is a growing interest in studying the biochemical and physiological effects of antimonyl aniline tartrate in more detail, with the goal of developing new drugs that can target specific pathways in the body.
Synthesemethoden
Antimonyl aniline tartrate can be synthesized by reacting antimony trichloride with aniline and then adding tartaric acid to the mixture. The reaction produces a white precipitate, which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Antimonyl aniline tartrate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of antimonyl aniline tartrate is in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide. Studies have shown that antimonyl aniline tartrate can effectively kill the parasite responsible for leishmaniasis and has been used as a first-line treatment for the disease.
Eigenschaften
CAS-Nummer |
1300-14-7 |
|---|---|
Produktname |
Antimonyl aniline tartrate |
Molekularformel |
C20H20N2O12Sb2 |
Molekulargewicht |
723.9 g/mol |
IUPAC-Name |
aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |
InChI |
InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
InChI-Schlüssel |
XRGSBOXHRYMNPF-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Kanonische SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Synonyme |
ANILINEANTIMONYLTARTRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



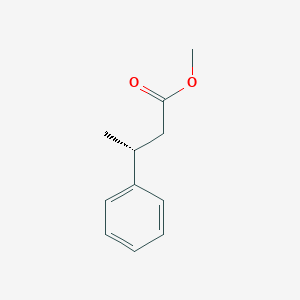
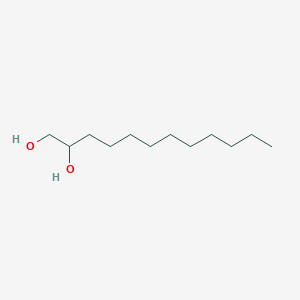
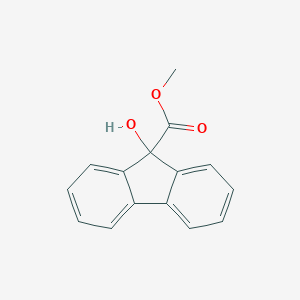
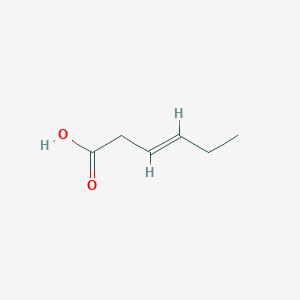
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
